molecular formula C8H8INO2 B14854303 2-Hydroxy-6-iodo-N-methylbenzamide

2-Hydroxy-6-iodo-N-methylbenzamide

Cat. No.: B14854303
M. Wt: 277.06 g/mol
InChI Key: OIZRMZRKNZZIEO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-iodo-N-methylbenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the 2-position, an iodine atom at the 6-position, and an N-methylamide moiety. The iodine substituent enhances molecular weight and lipophilicity, which may influence solubility and reactivity.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-hydroxy-6-iodo-N-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)

InChI Key

OIZRMZRKNZZIEO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the direct iodination of 2-Hydroxy-N-methylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods

Industrial production of 2-Hydroxy-6-iodo-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the amide group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under conditions like reflux in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products may include azido, cyano, or organometallic derivatives.

    Oxidation Reactions: Products may include quinones or other oxidized forms.

    Reduction Reactions: Products may include deiodinated compounds or modified amides.

Scientific Research Applications

2-Hydroxy-6-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 2-Hydroxy-6-iodo-N-methylbenzamide with related benzamide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
2-Hydroxy-6-iodo-N-methylbenzamide -OH (2), -I (6), -N(CH₃)CONH₂ C₈H₈INO₂ 277.06* Hydroxyl, Iodo, N-methylamide
2-Iodo-6-methoxybenzamide -OCH₃ (6), -I (2), -CONH₂ C₈H₈INO₂ 277.06 Methoxy, Iodo, Amide
2-Amino-5-chloro-N-hydroxybenzamide -NH₂ (2), -Cl (5), -N(OH)CONH₂ C₇H₆ClN₂O₂ 199.59 Amino, Chloro, N-hydroxyamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (3), -N(CH₂C(CH₃)₂OH) C₁₂H₁₇NO₂ 207.27 Methyl, Hydroxyethyl, Amide

*Calculated based on analogous compounds.

Key Observations :

  • Iodo vs.
  • Hydroxyl vs. Methoxy: The hydroxyl group at the 2-position increases acidity (pKa ~8–10 for phenolic OH) compared to methoxy (pKa ~15–17), influencing solubility and metal-coordination behavior .

Physicochemical Properties

Melting Points and Solubility
  • Antimicrobial 2-Amino-N-hydroxybenzamides : Melting points range from 160–162°C, attributed to intermolecular hydrogen bonding from -NH₂ and -N(OH) groups.
  • N-(2-Hydroxyethyl) Analogs : Hydrogen-bonding networks from -OH and amide groups likely reduce solubility in nonpolar solvents compared to N-methyl derivatives.
Spectroscopic Data
  • ¹H NMR Shifts: Hydroxyl Proton: Expected δ ~9–10 ppm (broad) for 2-Hydroxy-6-iodo-N-methylbenzamide, similar to phenolic protons in . N-Methyl Group: δ ~3.0–3.5 ppm (singlet), as seen in N-methylamide analogs .
  • ¹³C NMR :
    • Iodo-Substituted Carbon : δ ~90–100 ppm (C-I), consistent with aromatic iodides .
    • Amide Carbonyl : δ ~165–170 ppm, comparable to benzamide derivatives .

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